molecular formula C13H18ClNO B3428912 2-chloro-N,N-di(propan-2-yl)benzamide CAS No. 70657-63-5

2-chloro-N,N-di(propan-2-yl)benzamide

Cat. No.: B3428912
CAS No.: 70657-63-5
M. Wt: 239.74 g/mol
InChI Key: LTNVHFXCODOUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups, and the benzene ring is substituted with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-di(propan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and isopropylamine.

    Reaction: The reaction is carried out by mixing 2-chlorobenzoyl chloride with an excess of isopropylamine in an appropriate solvent such as dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Nucleophilic Substitution: Products include substituted benzamides where the chlorine atom is replaced by the nucleophile.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

2-chloro-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound is used in biochemical assays to investigate its effects on various enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl groups and the chlorine atom contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of isopropyl groups.

    2-chloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of isopropyl groups.

    2-chloro-N,N-di(propan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

2-chloro-N,N-di(propan-2-yl)benzamide is unique due to the presence of bulky isopropyl groups, which can influence its steric interactions and binding properties

Properties

IUPAC Name

2-chloro-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNVHFXCODOUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877263
Record name BENZAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70657-63-5
Record name 2-Chloro-N,N-bis(1-isopropyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070657635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZAMIDE, 2-CHLORO-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-di(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N,N-di(propan-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N,N-di(propan-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N,N-di(propan-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N,N-di(propan-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N,N-di(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.